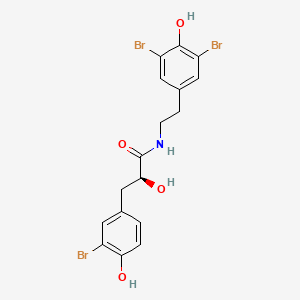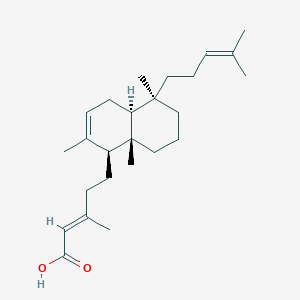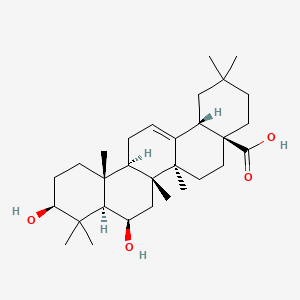
Sumaresinol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Sumaresinol involves innovative approaches. For instance, Syringaresinol, a compound with structural similarities, was synthesized from 2,6-dimethoxy-4-allylphenol using a tailored oxidase/peroxidase system. This one-pot conversion achieved an 81% yield, showcasing the efficiency of biocatalytic processes in organic synthesis (Habib, Trajkovic, & Fraaije, 2018). Similarly, renewable poly(hydroxy)urethanes from Syringaresinol were synthesized as a greener alternative to toxic materials, highlighting the potential of Sumaresinol derivatives in sustainable chemistry (Janvier, Ducrot, & Allais, 2017).
Molecular Structure Analysis
The molecular structure of Sumaresinol-related compounds has been a subject of detailed investigation. Studies like the one by Amaya and Hirao (2015) on Sumanene, a molecule with structural motifs related to Sumaresinol, offer insights into the unique bowl-shaped π-conjugated molecules and their synthesis and properties, contributing to our understanding of Sumaresinol's molecular framework (Amaya & Hirao, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of Sumaresinol derivatives have been explored through various studies. For example, the optimization of laccase-catalyzed synthesis of Syringaresinol revealed its potential in polymer synthesis and its good thermal and antiradical activities, suggesting Sumaresinol's usefulness in creating materials with desirable properties (Jaufurally, Teixeira, Hollande, Allais, & Ducrot, 2016).
Physical Properties Analysis
The physical properties of Sumaresinol and its derivatives, such as thermal stability and glass transition temperatures, have been characterized in various studies. The renewable poly(hydroxy)urethanes derived from Syringaresinol displayed high molar mass, excellent thermal stabilities, and tunable glass transition temperatures, underscoring the material's versatility and potential for various applications (Janvier, Ducrot, & Allais, 2017).
Chemical Properties Analysis
The exploration of Sumaresinol's chemical properties through its derivatives has led to advancements in understanding its role in synthesizing new materials. The synthesis of (±)-Syringaresinol and its application in creating high-yield, chemically pure materials suitable for polymer synthesis are notable examples of the compound's chemical versatility and application potential (Jaufurally, Teixeira, Hollande, Allais, & Ducrot, 2016).
Wissenschaftliche Forschungsanwendungen
Chemical Constituents and Isolation
- Isolation from Pterospermum heterophyllum: Chemical analysis of Pterospermum heterophyllum roots led to the isolation of several compounds, including sumaresinolic acid. This discovery was significant for the genus as compounds 2-7, including sumaresinolic acid, were isolated from this genus for the first time (Shi et al., 2008).
- Extraction from Cephalomappa sinensis: A study on Cephalomappa sinensis roots identified 3β,6β-sumaresinolic acid among its isolated compounds. This was the first time these compounds were isolated from this species, highlighting the diversity of sources for sumaresinolic acid (Wen-li & Haofu, 2006).
Antibacterial Activity
- Effectiveness Against Oral Pathogens: Triterpene acids like sumaresinolic acid, isolated from Miconia species, demonstrated activity against various oral pathogens, suggesting their potential as antiplaque and anticaries agents (Scalon Cunha et al., 2007).
Cardioprotective Potential
- Syringaresinol in Diabetic Cardiomyopathy: Although not directly sumaresinol, syringaresinol, a related compound, was found to protect against diabetic cardiomyopathy by alleviating inflammation, fibrosis, and oxidative stress. This indicates a potential cardioprotective role for similar compounds (Li et al., 2020).
Inhibition of α-Glucosidase
- Inhibition by Coffea Canephora Extract: An extract from Coffea canephora, which included sumaresinolic acid, showed significant α-glucosidase inhibitory activity. This suggests potential applications in managing diabetes (Hoang et al., 2021).
Effects on Bone Loss and Systemic Oxidative Status
- Sumac Extract in Periodontitis: Sumac extract, containing sumaresinolic acid, impacted serum oxidative status and bone loss in experimental periodontitis, suggesting its role in bone health and systemic oxidative balance (Sağlam et al., 2015).
Antioxidant and Antimicrobial Properties
- Bioactivities of Sumac Extracts: Sumac, from which sumaresinolic acid can be extracted, exhibits a range of bioactivities including antioxidant and antimicrobial properties. This broadens the scope of its applications in health and industry (Rayne & Mazza, 2007).
Potential in Diabetes Management
- Effects on Glycemic Status and Antioxidant Capacity: Sumac, containing sumaresinolic acid, demonstrated effects on serum glycemic status and total antioxidant capacity in diabetic patients, highlighting its potential in diabetes management (Shidfar et al., 2014).
Safety And Hazards
This would involve a detailed analysis of the safety hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, including potential applications of the compound and areas where further research is needed.
For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that the availability and depth of information can vary depending on how extensively the compound has been studied.
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-21-27(5)11-10-22(32)26(3,4)23(27)20(31)17-29(21,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHSKTMVSOWVLD-WPDRYGPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204491 | |
| Record name | Sumaresinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sumaresinol | |
CAS RN |
559-64-8 | |
| Record name | Sumaresinolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumaresinolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUMARESINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLX0T88D9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3aS,4S,6aS)-1,4-di(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B1254545.png)
![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)
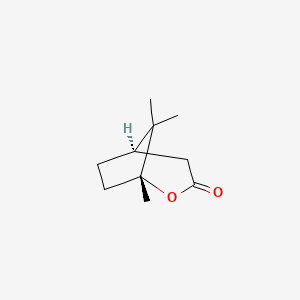
![(1R,2R,4S,5'S,6R,7S,8R,9R,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,14,16-triol](/img/structure/B1254549.png)
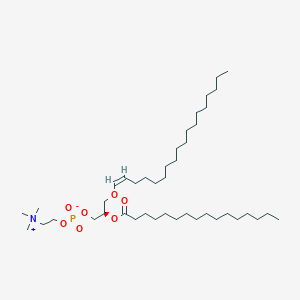
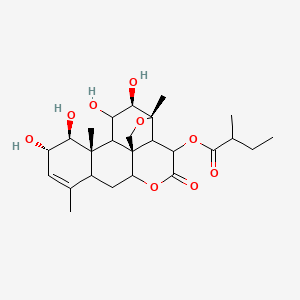
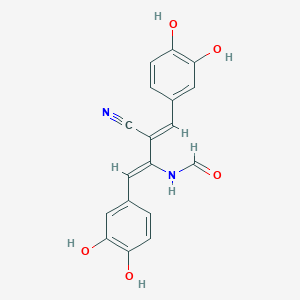
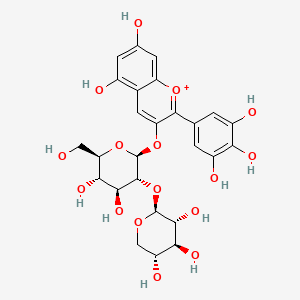

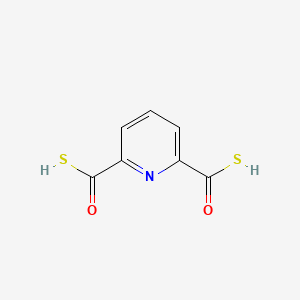
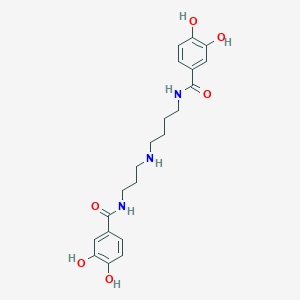
![N-[[(5S)-3-[4-(4-cyanopyrazol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1254565.png)
